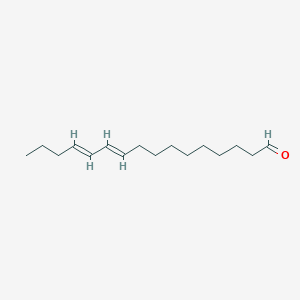

10,12-Hexadecadienal

Übersicht

Beschreibung

10,12-Hexadecadienal is a chemical compound with the molecular formula C16H28O . It has an average mass of 236.393 Da and a monoisotopic mass of 236.214020 Da .

Synthesis Analysis

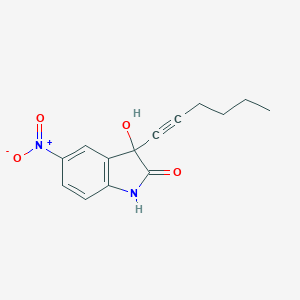

The synthesis of this compound involves several key steps, including alkylation of lithium alkyne under low temperature, cis-Wittig olefination of the aldehyde with propylidentriphenylphosphorane, and hydroboration-protonolysis of alkyne . This synthetic route provided (11Z,13Z)-hexadecadienal in a 23.0% total yield via an eight-step sequence .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 28 hydrogen atoms, and 1 oxygen atom . The structure also includes double-bond stereo .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, when the fatty acyl reductase (FAR) in the pheromone gland of Maruca vitrata is suppressed, the production of this compound is reduced by up to half .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.3929 . More detailed physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Pheromone Research and Pest Management

10,12-Hexadecadienal has been extensively studied for its role in the chemical ecology of various insect species, particularly as a sex pheromone component. Research highlights its significance in the identification, synthesis, and utilization of insect pheromones for pest management.

Synthesis and Characterization for Pheromone Identification:

- The compound and its derivatives were synthesized and characterized to serve as standards for determining the configuration of natural pheromones in the persimmon fruit moth (Stathmopoda masinissa) (Nishida et al., 2003).

- It has been identified as a crucial EAG-active component in the sex pheromone of the legume podborer, Maruca vitrata, and its specific isomeric purity was found necessary for the attractancy of male moths (Adati & Tatsuki, 2004).

Role in Pest Management:

- This compound was part of a synthetic pheromone blend that significantly attracted male Maruca vitrata moths in cowpea fields in Benin, outperforming traps baited with virgin female moths (Downham et al., 2003).

- Further research on the same pest in Benin suggested that the blend's composition and purity are not critical, making traps with this pheromone blend more feasible and cost-effective for population monitoring (Downham et al., 2004).

Chemical Synthesis and Characterization

The compound's synthesis and characterization have been a focus of research, contributing to the understanding of its structure and properties, and facilitating its application in various fields.

Synthetic Approaches and Spectral Data Accumulation:

- Synthesis of hexadecadienyl compounds, including this compound, has been performed to accumulate spectral data for pheromone candidates, aiding in the identification and development of insect attractants (Nishida et al., 2003).

Stereospecific Synthesis for Pheromone Identification:

- Precise synthesis techniques have been developed for specific isomers of hexadecadienal, highlighting the importance of stereochemistry in the biological activity of pheromones. This research contributes to the accurate identification and utilization of pheromones in pest management (Sonnet & Heath, 2004).

Ecological Insights and Applications

Research on this compound extends beyond its role as a pheromone, contributing to broader ecological insights and applications.

Understanding Insect Behavior and Ecology:

- The compound's role in the sexual communication system of insects, such as Maruca vitrata, has been explored, enhancing our understanding of insect ecology and aiding in the development of targeted pest management strategies (Schläger et al., 2015).

Potential for Species-Specific Pest Management Tools:

- Investigations into the pheromone blends of sympatric pyralid moths have demonstrated the potential for developing species-specific pheromone-based tools for pest management, highlighting the compound's role in species-specific mate location and its application in ecological research and pest control (Wakamura & Arakaki, 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(10E,12E)-hexadeca-10,12-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFASEAZCNYZBW-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69977-24-8 | |

| Record name | 10,12-Hexadecadienal, (10E,12E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069977248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)